molecular formula C19H18N4O5S B3620263 4,5-dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

4,5-dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3620263
M. Wt: 414.4 g/mol
InChI Key: DONAJFIRILPGQJ-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzoic acid, which is then converted into the corresponding benzoyl chloride. This intermediate is reacted with 5-phenethyl-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The 1,3,4-thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells. This compound may also interact with enzymes and proteins involved in cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 1,3,4-thiadiazole ring is particularly significant, as it is a bioisostere of pyrimidine and can disrupt DNA processes.

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-27-15-10-13(14(23(25)26)11-16(15)28-2)18(24)20-19-22-21-17(29-19)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONAJFIRILPGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4,5-dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
4,5-dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4,5-dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4,5-dimethoxy-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

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